molecular formula C14H15N3O3 B12618504 N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide

N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide

Cat. No.: B12618504
M. Wt: 273.29 g/mol
InChI Key: VWNGCIDNZVTSJQ-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinylidenemethyl group attached to a naphthalene ring substituted with methoxy groups and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide typically involves the condensation of 1,4-dimethoxynaphthalene-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazine moiety.

    Substitution: The methoxy groups and hydrazine moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydrazine-reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its observed activities.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide: shares similarities with other hydrazine derivatives and naphthalene-based compounds.

    Naphthoquinone derivatives: These compounds have similar naphthalene structures but differ in their functional groups and reactivity.

    Hydrazine-based compounds: These compounds contain hydrazine moieties and exhibit similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide

InChI

InChI=1S/C14H15N3O3/c1-19-12-7-11(14(18)16-8-17-15)13(20-2)10-6-4-3-5-9(10)12/h3-8H,15H2,1-2H3,(H,16,17,18)

InChI Key

VWNGCIDNZVTSJQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)N/C=N/N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)NC=NN

Origin of Product

United States

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